Etonogestrel Sulfate Sodium Salt
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Overview
Description
The compound Etonogestrel Sulfate Sodium Salt is a complex organic molecule with a unique structure It belongs to the class of steroidal compounds and is characterized by its intricate cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etonogestrel Sulfate Sodium Salt typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of functional groups such as ethyl, ethynyl, and methylidene. The final step involves the sulfonation reaction to introduce the sulfate group, resulting in the formation of the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification methods such as crystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-3-oxo-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Sodium;[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-3-oxo-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Etonogestrel Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but they may include signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Estradiol sulfate: A similar steroidal sulfate compound with estrogenic activity.
Testosterone sulfate: Another steroidal sulfate with androgenic properties.
Cholesterol sulfate: A naturally occurring steroidal sulfate involved in various biological processes.
Uniqueness
Sodium;[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-3-oxo-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] sulfate is unique due to its specific structural features and potential applications. Its combination of functional groups and steroidal core distinguishes it from other similar compounds, making it a valuable subject of scientific research.
Properties
Molecular Formula |
C₂₂H₂₇NaO₅S |
---|---|
Molecular Weight |
426.5 |
Origin of Product |
United States |
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